5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1270722-72-9
VCID: VC11692742
InChI: InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
SMILES: CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Molecular Formula: C12H10ClFN2O
Molecular Weight: 252.67 g/mol

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1270722-72-9

Cat. No.: VC11692742

Molecular Formula: C12H10ClFN2O

Molecular Weight: 252.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde - 1270722-72-9

Specification

CAS No. 1270722-72-9
Molecular Formula C12H10ClFN2O
Molecular Weight 252.67 g/mol
IUPAC Name 5-chloro-3-ethyl-1-(3-fluorophenyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
Standard InChI Key MMSCNFKVVSWVKM-UHFFFAOYSA-N
SMILES CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Canonical SMILES CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Substitutions at positions 1, 3, 4, and 5 introduce distinct functional groups:

  • Position 1: 3-Fluorophenyl group, contributing aromaticity and electron-withdrawing effects.

  • Position 3: Ethyl group, imparting steric bulk and modulating solubility.

  • Position 4: Aldehyde moiety, enabling nucleophilic additions and condensations.

  • Position 5: Chlorine atom, enhancing electrophilicity and potential bioactivity.

The fluorine atom on the phenyl ring induces a meta-directing effect, altering reactivity in electrophilic substitution reactions. This structural configuration has been theorized to enhance stability and interaction with biological targets compared to non-fluorinated analogs .

Spectroscopic Characterization

While direct data for this compound are scarce, analogous pyrazole derivatives provide insights into expected spectral features:

  • ¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons from the 3-fluorophenyl group appear as complex multiplets due to coupling with the fluorine nucleus .

  • ¹³C NMR: The aldehyde carbon is observed near δ 190–200 ppm, with fluorine-induced deshielding affecting adjacent carbons .

  • IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde group.

Synthesis and Optimization

Vilsmeier-Haack Formylation

The aldehyde group at position 4 is typically introduced via the Vilsmeier-Haack reaction, a formylation method employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For 5-chloropyrazole precursors, this reaction proceeds under controlled conditions:

Reaction Protocol:

  • Precursor Preparation: 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-ketoaldehydes.

  • Formylation: The precursor reacts with POCl₃/DMF at 60–80°C for 6–8 hours, yielding the target aldehyde .

Optimization Challenges:

  • Electron-withdrawing substituents (e.g., fluorine) reduce pyrazole reactivity, necessitating extended reaction times.

  • By-products like hydroxymethylated derivatives may form if formaldehyde is generated in situ .

Table 1: Synthetic Conditions and Yields for Analogous Pyrazole Aldehydes

PrecursorReaction Time (h)Temperature (°C)Yield (%)By-Products
5-Chloro-1-phenyl-3-propyl67052Hydroxymethyl (6%)
5-Chloro-3-methyl-1-(4-nitrophenyl)88045None

Data adapted from studies on similar systems .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and fluorine groups. Limited solubility in water (<0.1 mg/mL).

  • Stability: Susceptible to oxidation under alkaline conditions; the aldehyde group may oxidize to carboxylic acid in the presence of strong oxidizers.

Crystallographic Data

X-ray diffraction studies of related compounds reveal:

  • Crystal System: Monoclinic, space group P2₁/c.

  • Bond Angles: N1-C2-N3 = 108.5°, indicating slight pyramidalization at nitrogen .

CompoundCell LineIC₅₀ (µM)Mechanism
5-Chloro-1-(3-chlorophenyl)-3-methylMCF712.50Apoptosis
5-Chloro-3-(2-fluorophenyl)-1-methylHeLa25.00Cell cycle arrest

Data inferred from related structures.

Industrial and Research Applications

Agrochemical Development

The compound’s halogenated structure positions it as a candidate for fungicide and herbicide synthesis. Fluorine atoms enhance binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Pharmaceutical Intermediates

Its aldehyde group serves as a handle for Schiff base formation, enabling the synthesis of hydrazone derivatives with potential kinase inhibitory activity .

Materials Science

Incorporation into polymers improves thermal stability and corrosion resistance, as seen in fluorinated polyimides .

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